2-iodo-1-[(2S)-oxan-2-yl]imidazole
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Overview
Description
2-Iodo-1-[(2S)-oxan-2-yl]imidazole is a heterocyclic compound that features an imidazole ring substituted with an iodo group and an oxan-2-yl group. Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-1-[(2S)-oxan-2-yl]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable iodinating agent. The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of imidazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yields and purity. These methods may involve continuous flow processes and the use of automated reactors to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1-[(2S)-oxan-2-yl]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar solvents and mild temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted imidazoles with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the imidazole ring, which may exhibit different chemical and biological properties.
Scientific Research Applications
2-Iodo-1-[(2S)-oxan-2-yl]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-iodo-1-[(2S)-oxan-2-yl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The iodo group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The oxan-2-yl group can influence the compound’s solubility and stability, affecting its overall pharmacokinetics .
Comparison with Similar Compounds
1,3-Diazole:
2-Methylimidazole: A derivative with a methyl group instead of an iodo group.
2-Chloro-1-[(2S)-oxan-2-yl]imidazole: A similar compound with a chloro group instead of an iodo group.
Uniqueness: 2-Iodo-1-[(2S)-oxan-2-yl]imidazole is unique due to the presence of the iodo group, which imparts distinct reactivity and biological properties. The combination of the imidazole ring with the oxan-2-yl group further enhances its versatility in various applications .
Properties
IUPAC Name |
2-iodo-1-[(2S)-oxan-2-yl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-8-10-4-5-11(8)7-3-1-2-6-12-7/h4-5,7H,1-3,6H2/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFGOSIGMHYERY-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=CN=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@@H](C1)N2C=CN=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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